Eulophiol

Description

Properties

IUPAC Name |

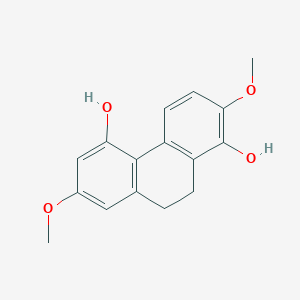

2,7-dimethoxy-9,10-dihydrophenanthrene-1,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-10-7-9-3-4-12-11(15(9)13(17)8-10)5-6-14(20-2)16(12)18/h5-8,17-18H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGSVZJXMLVULN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3=C(CC2)C=C(C=C3O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Architecture of Eulophiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eulophiol, a naturally occurring 9,10-dihydrophenanthrene derivative, has garnered interest within the scientific community for its potential biological activities. Isolated from Pholidota yunnanensis Rolfe, this compound serves as a valuable subject for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectral data, and a detailed look at its experimental characterization.

Chemical Structure and Properties

This compound is characterized by a 9,10-dihydrophenanthrene core structure with specific substitutions that define its chemical identity and potential bioactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-methoxy-9,10-dihydrophenanthrene-2,7-diol | [1] |

| Molecular Formula | C₁₆H₁₆O₄ | |

| Molecular Weight | 272.3 g/mol | |

| CAS Number | 87402-72-0 | |

| Canonical SMILES | COC1=C2CCC3=C(C(O)=CC(OC)=C3)C2=CC=C1OC |

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A study on the phenolic constituents of Pholidota yunnanensis reported the first complete ¹³C-NMR data for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | ¹³C NMR |

| Expected Chemical Shifts (ppm) | Expected Chemical Shifts (ppm) |

| Aromatic Protons (δ 6.0-8.0) | Aromatic/Olefinic Carbons (δ 100-160) |

| Methoxy Protons (δ 3.5-4.0) | Methoxy Carbon (δ 55-60) |

| Methylene Protons (δ 2.5-3.0) | Methylene Carbons (δ 20-40) |

| Hydroxyl Protons (variable) | Carbonyl/Phenolic Carbons (δ > 160) |

Note: The exact chemical shifts and coupling constants require access to the full experimental data from the primary literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₆H₁₆O₄), the expected molecular ion peak [M]⁺ in an ESI-MS spectrum would be at m/z 272.3.

Experimental Protocols

Isolation of this compound from Pholidota yunnanensis

The isolation of this compound is a multi-step process involving extraction and chromatographic separation.[2]

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered plant material of Pholidota yunnanensis is subjected to extraction with an organic solvent, such as methanol or ethanol, to isolate a crude extract containing a mixture of phytochemicals.

-

Concentration: The solvent is removed from the crude extract under reduced pressure to yield a concentrated residue.

-

Chromatographic Separation: The concentrated extract is then subjected to column chromatography using a silica gel stationary phase. A gradient of solvents with increasing polarity is typically used to elute different compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed using techniques like Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: The fractions rich in this compound are further purified using methods such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated pure this compound is then confirmed using spectroscopic methods including UV, IR, MS, and NMR.[2]

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by this compound have not been extensively elucidated in the currently available literature, natural products, including phenolic compounds like this compound, are known to interact with various cellular signaling cascades. Many natural compounds have been shown to influence pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, MAPK, and PI3K/Akt signaling pathways. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

Logical Relationship of Natural Product Bioactivity Research

Caption: A logical workflow for investigating the biological activity of a natural product like this compound.

Conclusion

This compound presents a well-defined chemical structure, a 9,10-dihydrophenanthrene derivative, which has been characterized through various spectroscopic methods. While its foundational chemical properties are established, a significant opportunity exists for further research into its biological activities and the underlying molecular mechanisms. Detailed investigations into its effects on cellular signaling pathways will be crucial for unlocking its potential as a lead compound in drug discovery and development. The experimental protocols outlined in this guide provide a basis for the isolation and further study of this intriguing natural product.

References

Eulophiol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eulophiol, a dihydrophenanthrene first isolated from the tubers of the orchid Eulophia nuda, has emerged as a promising bioactive compound with a range of pharmacological activities. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and its biological effects, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for the isolation and evaluation of related compounds are presented, alongside a quantitative analysis of their biological activities. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential, with a particular emphasis on its modulation of key signaling pathways, visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first reported in 1983 by Bhandari and Kapadi as a novel 9,10-dihydrophenanthrene isolated from the tubers of the terrestrial orchid Eulophia nuda[1]. Its structure was elucidated as 1,5-dihydroxy-2,7-dimethoxy-9,10-dihydrophenanthrene through spectroscopic methods[1].

This compound is primarily found in orchids of the genus Eulophia, which are distributed worldwide, with a significant presence in India[2]. The tubers and rhizomes of these plants are the primary sources of this compound. Several Eulophia species have been identified as containing this compound and other structurally related phenanthrenes.

Table 1: Natural Sources of this compound and Related Phenanthrenes

| Plant Species | Part Used | Compound(s) Identified | Reference(s) |

| Eulophia nuda | Tubers | This compound (1,5-dihydroxy-2,7-dimethoxy-9,10-dihydrophenanthrene), Nudol, and other phenanthrene derivatives | [1][3][4][5] |

| Eulophia ochreata | Tubers | 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol, 5,7-Dimethoxyphenanthrene-2,6-diol | [6][7] |

| Eulophia macrobulbon | Roots | 4-methoxy-9,10-dihydro-2,7-phenanthrenediol, 1,5-dimethoxy-2,7-phenanthrenediol | [8] |

| Eulophia graminea | - | Septeophiol diacetate | [9] |

Biological Activities and Quantitative Data

This compound and extracts from Eulophia species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While much of the research has been conducted on crude extracts, studies on isolated phenanthrenes are providing more specific insights into their potency.

Table 2: Quantitative Data on the Biological Activities of this compound-related Compounds and Extracts

| Activity | Compound/Extract | Assay | Cell Line/Model | IC50 / Result | Reference(s) |

| Anti-inflammatory | 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol (from E. ochreata) | LPS-induced TNF-α release | THP-1 cells | ~10 µM | [6] |

| 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol (from E. ochreata) | Carrageenan-induced paw edema | Rats | Significant reduction in edema | [6] | |

| Antioxidant | Methanolic extract of Eulophia ochreata | DPPH radical scavenging | - | IC50: 39.97 µM (for Compound II) | [3] |

| Anticancer | 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol (from E. nuda) | Antiproliferative activity | MCF-7, MDA-MB-231 | Not specified | [10] |

| 1,5,6-Trimethoxy-2,7-dihydroxyphenanthrene (from Dendrobium officinale) | Cytotoxicity (MTT assay) | HeLa | IC50: 0.42 µM | [11] | |

| 1,5,6-Trimethoxy-2,7-dihydroxyphenanthrene (from Dendrobium officinale) | Cytotoxicity (MTT assay) | Hep G2 | IC50: 0.20 µM | [11] |

Experimental Protocols

Isolation of Dihydrophenanthrenes from Eulophia Species (General Protocol)

The following is a general protocol for the isolation of dihydrophenanthrenes, including this compound, from Eulophia tubers, based on methodologies described in the literature[1][7].

-

Extraction:

-

Air-dried and powdered tubers of the Eulophia species are subjected to Soxhlet extraction with methanol for 48 hours.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

-

Fractionation:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The different fractions are concentrated in vacuo.

-

-

Chromatographic Purification:

-

The chloroform or ethyl acetate fraction, which typically contains the phenanthrene derivatives, is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

-

Final Purification:

-

The pooled fractions are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure dihydrophenanthrene compounds.

-

The structure of the isolated compounds is elucidated using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Anti-inflammatory Activity Assay: Inhibition of LPS-Induced TNF-α Release

This protocol is adapted from the study by Datla et al. (2010) on a structurally similar dihydrophenanthrene[6].

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Assay Procedure:

-

THP-1 cells are seeded in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.

-

The plate is incubated for 6 hours at 37°C.

-

The cell culture supernatant is collected by centrifugation.

-

-

Quantification of TNF-α:

-

The concentration of TNF-α in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

The absorbance is read at 450 nm using a microplate reader.

-

The percentage inhibition of TNF-α release is calculated relative to the LPS-stimulated control.

-

Antioxidant Activity Assay: DPPH Radical Scavenging

This is a standard method for evaluating the antioxidant capacity of natural compounds[3].

-

Preparation of Reagents:

-

A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

A series of concentrations of the test compound are prepared in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of each concentration of the test compound.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a solution of DPPH in methanol without the test compound serves as the control.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

Research on a dihydrophenanthrene structurally similar to this compound has elucidated its potent anti-inflammatory effects through the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway[6]. This pathway is a critical regulator of the inflammatory response.

Upon stimulation by bacterial lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α, IL-1β, and IL-8, as well as the enzyme cyclooxygenase-2 (COX-2)[6].

The dihydrophenanthrene was shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes[6].

Figure 1: Inhibition of the NF-κB signaling pathway by a this compound analogue.

Anticancer Mechanism: Induction of Apoptosis

While specific studies on the apoptotic mechanism of this compound are limited, research on other dihydrophenanthrenes and related phenolic compounds suggests a likely mechanism involving the induction of apoptosis, or programmed cell death[5][12]. Apoptosis is a crucial process for removing damaged or cancerous cells and is often dysregulated in cancer.

The induction of apoptosis by phytochemicals frequently involves two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

-

Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress, which can be induced by anticancer compounds. This leads to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and cell death. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical regulator of this pathway.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Pro-caspase-8 is then cleaved and activated, and it can directly activate caspase-3 or cleave Bid to tBid, which then activates the intrinsic pathway.

Studies on similar phenolic compounds have shown that they can induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the activation of caspases[3].

Figure 2: Proposed mechanism of apoptosis induction by dihydrophenanthrenes.

Conclusion and Future Directions

This compound, a dihydrophenanthrene from Eulophia orchids, and its related compounds have demonstrated significant potential as therapeutic agents, particularly in the areas of inflammation, cancer, and oxidative stress. The elucidation of the inhibitory effect of a structurally similar compound on the NF-κB signaling pathway provides a solid foundation for understanding its anti-inflammatory properties.

However, to fully realize the therapeutic potential of this compound, further research is required. Specifically, there is a need for more studies focusing on the biological activities of the purified compound to obtain precise quantitative data, such as IC50 values for various cancer cell lines and antioxidant assays. A detailed investigation into the specific molecular targets of this compound within the apoptosis and other relevant signaling pathways is also crucial. Furthermore, optimization of the isolation and synthesis of this compound will be essential for its future development as a pharmaceutical agent. The information compiled in this guide serves as a valuable starting point for these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol, from Eulophia ochreata, inhibits inflammatory signalling mediated by Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. plantsjournal.com [plantsjournal.com]

- 8. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciepub.com [sciepub.com]

An In-depth Technical Guide to the Biosynthesis of Eulophiol in Eulophia Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eulophiol, a phenanthrene derivative isolated from various Eulophia species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of phenanthrene biosynthesis in the Orchidaceae family. While specific enzymatic steps in Eulophia are yet to be fully elucidated, this document outlines a proposed pathway, details relevant experimental protocols for its investigation, and presents a framework for organizing quantitative data. The guide is intended to serve as a foundational resource for researchers dedicated to exploring the rich biochemistry of Eulophia orchids and harnessing their potential for drug discovery and development.

Introduction

The genus Eulophia, belonging to the Orchidaceae family, is a rich source of diverse secondary metabolites, including a significant number of phenanthrene compounds.[1][2][3] Phenanthrenes are characterized by their three-fused benzene ring structure and have been reported to exhibit a range of biological activities.[3][4] Among these, this compound stands out as a characteristic constituent of several Eulophia species.[5] The elucidation of its biosynthetic pathway is a critical step towards understanding the regulation of its production and enabling metabolic engineering approaches for enhanced yield.

This guide synthesizes the current understanding of phenanthrene biosynthesis in orchids to propose a putative pathway for this compound. It further provides detailed experimental methodologies that can be employed to validate this proposed pathway and gather quantitative data to characterize the enzymatic reactions involved.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, which is responsible for the production of a wide array of phenolic compounds in plants.[5][6][7][8] The pathway likely proceeds through the formation of a bibenzyl precursor, which then undergoes oxidative cyclization to form the phenanthrene core.[1]

The proposed biosynthetic pathway for this compound, starting from the primary metabolite L-phenylalanine, is as follows:

-

Phenylpropanoid Pathway Initiation: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequent hydroxylations and methylations, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and O-methyltransferases (OMTs) , lead to the formation of various hydroxycinnamic acid derivatives.

-

Bibenzyl Synthase Activity: The key step in the formation of the phenanthrene precursor is the condensation of a p-coumaroyl-CoA molecule with three molecules of malonyl-CoA, catalyzed by bibenzyl synthase (BBS) . This reaction forms a stilbene intermediate, which is then reduced to a dihydrostilbene (bibenzyl).

-

Oxidative Cyclization to Phenanthrene: The bibenzyl intermediate is believed to undergo intramolecular oxidative coupling to form the 9,10-dihydrophenanthrene core. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar oxidase. Subsequent dehydrogenation would then lead to the aromatic phenanthrene skeleton.

-

Tailoring Steps: The final steps in this compound biosynthesis would involve specific hydroxylations and methoxylations on the phenanthrene core to yield the final structure of this compound. These reactions are likely catalyzed by specific hydroxylases and O-methyltransferases .

A diagrammatic representation of this proposed pathway is provided below.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound and to identify the specific enzymes involved, a combination of tracer studies and enzymatic assays can be employed.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final product.[9][10][11]

Objective: To determine the precursors of this compound.

Methodology:

-

Precursor Selection: Based on the proposed pathway, potential precursors such as ¹³C- or ¹⁴C-labeled L-phenylalanine, cinnamic acid, and a bibenzyl intermediate will be used.

-

Plant Material: Young, actively growing tissues of Eulophia species known to produce this compound will be used. This could include cell suspension cultures, callus cultures, or whole plantlets.

-

Feeding: The labeled precursors will be fed to the plant material through the growth medium or by direct injection. A control group will be fed with the corresponding unlabeled precursor.

-

Incubation: The plant material will be incubated for a specific period to allow for the metabolism of the precursors.

-

Extraction and Purification: this compound will be extracted from the plant material using appropriate solvents and purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Analysis: The purified this compound will be analyzed for the incorporation of the isotopic label using Mass Spectrometry (MS) for ¹³C-labeled precursors or scintillation counting for ¹⁴C-labeled precursors. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the specific positions of ¹³C incorporation.

Expected Outcome: The detection of the isotopic label in the purified this compound will confirm the role of the fed compound as a precursor in its biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenanthrenoid - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 7. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 9. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses and Bioactive Potential of Eulophiol from Eulophia Species: A Technical Guide for Researchers

An in-depth exploration of the traditional medicinal applications of Eulophia species, with a scientific focus on the isolation, quantification, and pharmacological activities of the bioactive phenanthrene derivative, Eulophiol. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The genus Eulophia, belonging to the Orchidaceae family, encompasses a variety of terrestrial orchids that have been integral to traditional medicine systems across Asia and Africa for centuries.[1][2] Tribal and rural communities, particularly in India, have utilized the tubers and rhizomes of these plants to treat a wide range of ailments, from inflammatory conditions and skin diseases to issues of fertility and vitality.[1] Phytochemical investigations into these traditionally valued plants have led to the isolation of several bioactive compounds, including the notable phenanthrene derivative, this compound. This technical guide provides a detailed overview of the ethnobotanical uses of Eulophia species containing this compound, alongside a summary of its pharmacological activities, relevant experimental protocols, and insights into its molecular mechanisms of action.

Ethnobotanical Landscape of Eulophia Species

The traditional medicinal applications of Eulophia species are diverse and deeply rooted in local cultures. The tubers and rhizomes are the most commonly used plant parts, prepared as pastes, juices, or powders.[1] These preparations are employed to address a variety of health concerns, as detailed in the table below.

| Eulophia Species | Traditional Use | Community/Region | Plant Part Used | Reference |

| E. nuda | Tumors, scrofulous glands of the neck, bronchitis, blood disorders, vermifuge, rheumatoid arthritis | Traditional healers in India | Tubers | [3][4] |

| E. ochreata | Rejuvenating, aphrodisiac, anti-rheumatic, antioxidant | Folk medicine in Satpuda mountain ranges | Tubers | [1] |

| E. campestris | Appetizer, tonic, stomach problems, cough, paralysis, aphrodisiac | Tribal people of Sikkim, Himalaya | Tuber juice, Rhizome | [1] |

| E. ramentacea | Impotency | Korkus of Melghats, Gujjars of Uttarpradesh | Tubers | [1] |

| E. herbacea | Fertility, aphrodisiac, skin protective, vermifuge, wound healing | Rural and tribal communities in India | Tubers | [1] |

| E. macrobulbon | Aphrodisiac, antiseptic, antimicrobial, anti-cancer | Traditional herbal medicine in Southern Asia | Roots | [5] |

This compound and Other Bioactive Constituents

Eulophia species are a rich source of various bioactive phytochemicals, including phenanthrene derivatives, flavonoids, saponins, alkaloids, and terpenoids.[5][6] this compound, a phenanthrene derivative, is a key compound of interest. Other significant bioactive molecules isolated from this genus include Nudol, β-Sitosterol, and Ephemeranthol.[1]

Pharmacological Activities of this compound and Eulophia Extracts

Scientific investigations have begun to validate the traditional uses of Eulophia species, revealing a spectrum of pharmacological activities. While research on isolated this compound is still emerging, studies on crude extracts and other purified phenanthrene derivatives from Eulophia provide significant insights into its potential therapeutic applications.

Anti-inflammatory and Anti-arthritic Activity

Extracts of Eulophia nuda have demonstrated considerable anti-inflammatory effects, which are attributed to the presence of this compound and other active compounds.[7] A recent 2024 study on the anti-osteoarthritic mechanism of Eulophia nuda extract (ENE) identified this compound as a key molecule that inhibits the nuclear translocation of NF-κB and the phosphorylation of ERK2, p38, and JNK in SW982 cells.[7] The extract also reduced the levels of pro-inflammatory mediators such as PGE2, IL-6, and IL-8.[7]

Antioxidant Activity

Methanol extracts of several Eulophia species, including E. nuda, have shown significant antioxidant activity.[4] Studies have demonstrated a strong correlation between the total phenolic content of the extracts and their free radical scavenging capabilities.[4]

Cytotoxic Activity

Phenanthrene derivatives isolated from Eulophia species have exhibited cytotoxic effects against various cancer cell lines. For instance, 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol from Eulophia nuda showed significant antiproliferative activity against human breast cancer cell lines MCF-7 and MDA-MB-231.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactive potential of this compound and related compounds from Eulophia species. Note: Data for isolated this compound is limited, and data from extracts or other phenanthrene derivatives are included for reference.

Table 1: Antioxidant Activity

| Species | Extract/Compound | Assay | IC50 Value (µg/mL) | Reference |

| Eulophia herbacea | Hydroalcoholic Extract | DPPH | 107.42 | |

| Eulophia ochreata | Dichloromethane Extract | DPPH | > 100 | |

| Eulophia ochreata | Ethyl Acetate Extract | DPPH | > 100 |

Table 2: Cytotoxic Activity

| Species | Compound | Cell Line | IC50 Value (µg/mL) | Reference |

| Eulophia nuda | 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | MCF-7 | > 1000 (91% inhibition at 1000 µg/mL) | [8] |

| Eulophia nuda | 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | MDA-MB-231 | > 1000 (85% inhibition at 1000 µg/mL) | [8] |

| Eulophia macrobulbon | 1-(4-hydroxybenzyl)-4,8-dimethoxy-2,7-phenanthrenediol | HeLa | 26.3 ± 2.1 | [5] |

| Eulophia macrobulbon | 1-(4-hydroxybenzyl)-4,8-dimethoxy-2,7-phenanthrenediol | CaCo-2 | 31.8 ± 3.5 | [5] |

| Eulophia macrobulbon | 1-(4-hydroxybenzyl)-4,8-dimethoxy-2,7-phenanthrenediol | MCF-7 | 42.1 ± 4.9 | [5] |

Experimental Protocols

Isolation of Phenanthrene Derivatives from Eulophia ochreata

This protocol describes a general method for the extraction and isolation of phenanthrene derivatives, which can be adapted for the isolation of this compound.

-

Extraction:

-

Air-dry and pulverize the tubers of Eulophia ochreata.

-

Perform successive extractions with petroleum ether, dichloromethane, and ethyl acetate at room temperature.

-

Combine the respective extracts and concentrate them under reduced pressure to obtain crude extracts.

-

-

Chromatographic Separation:

-

Subject the dichloromethane and ethyl acetate extracts to column chromatography on silica gel.

-

Elute the column with a gradient of petroleum ether and ethyl acetate.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Pool the fractions containing the compounds of interest and concentrate them.

-

Further purify the isolated compounds by recrystallization.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of plant extracts and isolated compounds.

-

Prepare a stock solution of the test sample in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate or cuvettes, mix different concentrations of the test sample with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Use ascorbic acid as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Seed the desired cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

This compound and extracts from Eulophia species exert their pharmacological effects by modulating key signaling pathways involved in inflammation and cell proliferation.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of inflammatory responses. In the context of osteoarthritis, pro-inflammatory stimuli like IL-1β can activate this pathway.[7] this compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[7]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are also crucial in mediating inflammatory responses. Eulophia nuda extract, containing this compound, has been found to inhibit the phosphorylation of ERK2, p38, and JNK, which are upstream regulators of various transcription factors involved in inflammation.[7]

Caption: this compound's inhibitory action on the MAPK signaling cascade.

Conclusion and Future Directions

The rich history of ethnobotanical use of Eulophia species, particularly for inflammatory and related ailments, is increasingly being substantiated by modern scientific research. This compound has emerged as a promising bioactive compound with significant anti-inflammatory, antioxidant, and cytotoxic potential. The elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a molecular basis for its therapeutic properties.

However, further research is imperative. Future studies should focus on the isolation and purification of this compound in larger quantities to enable comprehensive pharmacological and toxicological profiling. The development and validation of analytical methods for the quantification of this compound in different Eulophia species are also crucial. More extensive in vivo studies are needed to establish the efficacy and safety of this compound for specific clinical applications. Such endeavors will be instrumental in translating the traditional knowledge surrounding Eulophia species into evidence-based therapeutic agents for the benefit of modern medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plantsjournal.com [plantsjournal.com]

- 5. Eulophia macrobulbon - an orchid with significant anti-inflammatory and antioxidant effect and anticancerogenic potential exerted by its root extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cris.unibo.it [cris.unibo.it]

A Comprehensive Technical Guide to the Pharmacological Properties of Eulophiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eulophiol, a phenanthrene derivative isolated from orchids of the Eulophia genus, has demonstrated significant pharmacological potential, particularly in the realms of anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound and its related extracts. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product drug discovery and development.

Introduction

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, has been a rich source of traditional medicines. Among the various genera, Eulophia has been recognized for its therapeutic properties, which are attributed to a range of bioactive compounds.[1] One such compound, this compound, a phenanthrene derivative, has emerged as a molecule of interest due to its potent biological activities. This guide synthesizes the current scientific knowledge on the pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, and cytotoxic effects.

Pharmacological Properties

This compound, primarily extracted from Eulophia macrobulbon and Eulophia nuda, exhibits a spectrum of pharmacological activities that are of significant interest for therapeutic applications.

Anti-inflammatory Activity

Extracts of Eulophia macrobulbon (EME) containing this compound have shown potent anti-inflammatory effects. These effects are mediated through the downregulation of key pro-inflammatory cytokines and enzymes. Specifically, EME has been observed to significantly reduce the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] Furthermore, it inhibits the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[3]

Antioxidant Activity

This compound and related phenanthrenes from Eulophia species possess notable antioxidant properties. The antioxidant potential has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific IC50 values for pure this compound are not extensively reported, extracts of Eulophia macrobulbon have demonstrated radical scavenging activity.[3]

Anticancer Activity

The cytotoxic effects of this compound and EME have been evaluated against several human cancer cell lines. These studies have revealed a significant potential for this compound as an anticancer agent.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the pharmacological activities of Eulophia macrobulbon extracts and their constituents.

Table 1: Cytotoxic Activity of Eulophia macrobulbon Extract (EME) and its Constituents

| Cell Line | Compound/Extract | IC50 (µg/mL) | Reference |

| HeLa (Cervical Adenocarcinoma) | EME | Not specified | [2] |

| CaCo-2 (Colorectal Adenocarcinoma) | EME | Not specified | [2] |

| MCF-7 (Breast Adenocarcinoma) | EME | Not specified | [2] |

Note: Specific IC50 values for the extract were not provided in the primary source, but "notable cytotoxic effects" were reported.

Table 2: Antioxidant Activity of Eulophia macrobulbon Extract (EME)

| Assay | Extract/Compound | Activity | Reference |

| DPPH Radical Scavenging | EME (100 µg/mL) | ~10% inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound (General Protocol for Phenanthrenes)

A general protocol for the isolation of phenanthrene derivatives from Eulophia species is as follows:

-

Extraction: Dried and powdered tubers of the Eulophia species are extracted with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus or maceration.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions enriched with phenanthrenes are further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds like this compound.

In Vitro Anti-inflammatory Activity Assay

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound or EME for 1 hour.

-

Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of Pro-inflammatory Cytokines (ELISA):

-

The cell culture supernatant is collected after the incubation period.

-

The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for iNOS Expression:

-

After treatment, cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against iNOS, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DPPH Radical Scavenging Assay

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of this compound or EME are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HeLa, CaCo-2, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound or EME and incubated for 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound, a phenanthrene from the Eulophia genus, presents a compelling profile of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Its mechanism of action, particularly the inhibition of the NF-κB signaling pathway, provides a strong rationale for its potential therapeutic applications. The data and protocols presented in this guide offer a foundational resource for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and optimizing its isolation and synthesis for potential clinical translation.

References

Eulophiol and Its Derivatives: A Technical Guide for Researchers in Traditional Medicine

Introduction

The genus Eulophia, belonging to the Orchidaceae family, encompasses a diverse group of terrestrial orchids that have been integral to traditional medicine systems across Asia and Africa.[1] Tubers of various Eulophia species are particularly valued for their therapeutic properties, which are attributed to a rich array of phytochemicals.[1] Among these, Eulophiol, a phenanthrene derivative, and its related compounds have garnered significant scientific interest for their potential pharmacological activities. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their roles in traditional medicine, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Bioactive Compounds: this compound and Its Derivatives

This compound is a phenanthrene compound that has been isolated from several Eulophia species. Phenanthrenes are a class of polycyclic aromatic hydrocarbons that form the structural backbone of many bioactive molecules in the plant kingdom.[2][3][4] In addition to this compound, other significant phenanthrene derivatives and related compounds isolated from Eulophia species include:

-

Nudol : A phenanthrene derivative found in the tubers of Eulophia nuda.[5]

-

9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol : A phenanthrene derivative isolated from Eulophia nuda with demonstrated cytotoxic potential.[1][6]

-

Benzylated phenanthrene derivatives : Also isolated from Eulophia nuda.[5]

-

β-Sitosterol : A widely distributed plant sterol with various reported biological activities.

These compounds, often acting synergistically, are believed to be responsible for the diverse therapeutic effects observed in traditional preparations of Eulophia.[5]

Traditional and Modern Pharmacological Applications

Eulophia species have a long history of use in traditional medicine for a wide range of ailments. Ethnobotanical studies have documented their application for treating tumors, rheumatoid arthritis, bronchitis, and various blood diseases.[5] The tubers are also used as a vermifuge, an aphrodisiac, and for promoting overall health and longevity.[1][5]

Modern pharmacological research has begun to validate these traditional uses, with studies demonstrating the anti-inflammatory, antioxidant, and cytotoxic properties of Eulophia extracts and their isolated compounds.[5][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Eulophia species and their derivatives.

Table 1: Anti-inflammatory Activity of Eulophia Extracts

| Species | Extract Type | Experimental Model | Dosage | % Inhibition of Edema | Reference |

| Eulophia ochreata | Methanolic | Carrageenan-induced rat paw edema | 0.5 g/kg b.w. | 48% | [8][9] |

| Eulophia ochreata | Methanolic | Carrageenan-induced rat paw edema | 1.0 g/kg b.w. | 53% | [8][9] |

For comparison, the standard drug diclofenac showed 61% inhibition in the same study.[8][9]

Table 2: Antioxidant Activity of Eulophia Extracts

| Species | Extract/Compound | Assay | Result (IC50 or value) | Reference |

| Eulophia ochreata | Methanolic Extract | DPPH Radical Scavenging | 12.70% inhibition at 10 µg | [8][9] |

| Eulophia ochreata | Methanolic Extract | DPPH Radical Scavenging | 67.58% inhibition at 50 µg | [8][9] |

Table 3: Cytotoxic Activity of Eulophia Extracts and Derivatives

| Species | Extract/Compound | Cell Line | Activity (IC50 or % Inhibition) | Reference |

| Eulophia nuda | 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | MCF-7 (Breast Cancer) | 91% inhibition at 1000 µg/ml | [6] |

| Eulophia nuda | 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | MDA-MB-231 (Breast Cancer) | 85% inhibition at 1000 µg/ml | [6] |

| Eulophia gracilis | Dichloromethane (DCM) fraction | Rd (Rhabdomyosarcoma) | IC50 = 8.65 µg/mL | [10] |

| Eulophia gracilis | Dichloromethane (DCM) fraction | HEp-2 (Laryngeal Cancer) | IC50 = 0.79 µg/mL | [10] |

| Eulophia nuda | Alcoholic Extract | MCF-7 (Breast Cancer) | 80.77% inhibition at 1000 µg/ml | [11][12] |

Experimental Protocols

Extraction and Isolation of Bioactive Compounds

A common methodology for isolating this compound and its derivatives involves a bioassay-guided fractionation approach.[13]

-

Extraction : The dried and powdered tubers of the Eulophia species are subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol.[6]

-

Fractionation : The crude extracts are then fractionated using column chromatography over silica gel, with a gradient elution system (e.g., chloroform-methanol).[6]

-

Purification : Fractions showing biological activity in preliminary screens are further purified using techniques like preparative thin-layer chromatography (TLC) to yield pure compounds.[6]

-

Structure Elucidation : The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, NOESY), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory potential of compounds in an acute inflammation model.[8][9]

-

Animals : Wistar albino rats are typically used.

-

Procedure :

-

Animals are divided into control, standard, and test groups.

-

The test groups receive the Eulophia extract orally at different doses (e.g., 0.5 and 1.0 g/kg body weight).[8][9] The standard group receives a known anti-inflammatory drug like diclofenac.[8][9]

-

After a set period (e.g., 1 hour), a subplantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.[8][9]

-

The paw volume is measured at regular intervals (e.g., 0, 1, 2, 4, and 6 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

-

In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by a decrease in absorbance at a specific wavelength.[8][9]

-

Nitric Oxide (NO) Radical Inhibition Assay : This assay evaluates the scavenging of nitric oxide radicals, which are implicated in inflammatory processes.[8][9]

-

Antilipid Peroxidation Assay : This assay measures the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.[8][9]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

-

Cell Lines : Human cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and Hep-2 (laryngeal cancer) are commonly used.[6][10]

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of the test compound (e.g., Eulophia extract or isolated phenanthrene derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).[10][14]

-

After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its derivatives are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Phenanthrene derivatives from Eulophia and other medicinal plants have been shown to exert their anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][15][16] These pathways regulate the expression of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS).[17]

Caption: Anti-inflammatory action of this compound derivatives via inhibition of MAPK and NF-κB pathways.

Antioxidant Response Signaling Pathway

Some studies suggest that the antioxidant effects of Eulophia extracts may be mediated through the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[18][19][20] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress.[21][22]

Caption: Antioxidant action of this compound derivatives via activation of the Nrf2/HO-1 pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of bioactive compounds from Eulophia species.

Caption: Bioassay-guided workflow for isolation and characterization of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of natural products with a strong foundation in traditional medicine and growing evidence of pharmacological activity. Their demonstrated anti-inflammatory, antioxidant, and cytotoxic effects warrant further investigation for the development of novel therapeutic agents. The protocols and pathways outlined in this guide provide a framework for researchers to systematically explore the potential of these compounds. Future research should focus on elucidating the precise mechanisms of action of individual derivatives, their pharmacokinetic and pharmacodynamic profiles, and their potential for clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Phenanthrenes of Eulophia ochreata Lindl | Semantic Scholar [semanticscholar.org]

- 4. greenpharmacy.info [greenpharmacy.info]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic activity of 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol from Eulophia nuda against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eulophia macrobulbon - an orchid with significant anti-inflammatory and antioxidant effect and anticancerogenic potential exerted by its root extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. ejosdr.com [ejosdr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 21. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Eulophiol: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eulophiol is a phenanthrene derivative isolated from the tubers of Eulophia nuda, a terrestrial orchid traditionally used in ethnomedicine for treating tumors, arthritis, and bronchitis.[1][2] Structurally, this compound is a 9,10-dihydrophenanthrene, identified as 1,5-dihydroxy-2,7-dimethoxy-9,10-dihydrophenanthrene.[1] Emerging scientific evidence, primarily from studies on Eulophia extracts containing this compound, points towards significant anti-inflammatory, anticancer, and antioxidant properties. Molecular docking studies have further implicated this compound as a key bioactive constituent responsible for these effects, particularly through its interaction with critical signaling pathways in inflammation.[3] This guide provides a comprehensive overview of the known biological activities of this compound and related compounds from Eulophia species, detailing quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anti-inflammatory and Anti-arthritic Activity

Extracts from Eulophia species have demonstrated potent anti-inflammatory effects, with this compound identified as a principal contributor through computational analysis. Experimental studies using Eulophia nuda extract (ENE) have validated its potential in modulating inflammatory responses, particularly in the context of osteoarthritis.

Mechanism of Action: Inhibition of MAPK and NF-κB Signaling Pathways

The anti-inflammatory activity of Eulophia nuda extract is primarily attributed to its ability to suppress key pro-inflammatory signaling cascades. In interleukin-1β (IL-1β)-stimulated human synovial (SW982) cells, the extract significantly inhibited the nuclear translocation of Nuclear Factor-kappa B (NF-κB) and attenuated the phosphorylation of critical mitogen-activated protein kinases (MAPKs), namely ERK2, p38, and JNK.[3] This dual inhibition leads to a downstream reduction in the expression and release of inflammatory mediators. Specifically, the extract was shown to decrease levels of prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-8 (IL-8), as well as reduce the mRNA expression of matrix metalloproteinases MMP2 and MMP9, which are enzymes implicated in cartilage degradation in arthritis.[3] Molecular docking studies reinforce these findings, showing that this compound has a high binding affinity for MMP9, JNK1, p38, and NF-κB.[3]

Quantitative Data: Anti-inflammatory and Antioxidant Activities

While specific IC50 values for purified this compound are not yet published, studies on methanolic extracts of Eulophia species provide quantitative measures of their potent anti-inflammatory and related antioxidant effects.

| Plant Species | Assay | Test Substance | IC50 (µM/ml) | Standard | Standard IC50 (µM/ml) |

| Eulophia ochreata | DPPH Radical Scavenging | Methanolic Extract | 26.00 | Ascorbic Acid | 26.90 |

| Eulophia ochreata | Nitric Oxide Scavenging | Methanolic Extract | 6.35 | Curcumin | 6.69 |

Data sourced from Jagtap et al., 2009.[4]

Experimental Protocol: In Vitro Anti-osteoarthritis Assay

This protocol details the method used to validate the anti-inflammatory effects of Eulophia nuda extract (ENE) on a human synovial cell line.

-

Cell Culture: Human synovial sarcoma cells (SW982) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay: To determine non-toxic concentrations, SW982 cells are seeded in 96-well plates and treated with varying concentrations of the test substance (e.g., ENE up to 100 µg/ml) for 24 hours. Cell viability is assessed using an MTT assay.

-

Inflammation Induction and Treatment: SW982 cells are pre-treated with non-toxic concentrations of the test substance for 2 hours. Subsequently, inflammation is induced by adding IL-1β (e.g., 10 ng/mL) to the culture medium for 24 hours.

-

Measurement of Inflammatory Mediators:

-

ELISA: The cell culture supernatant is collected to quantify the concentrations of secreted PGE2, IL-6, and IL-8 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

RT-qPCR: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and used for quantitative real-time PCR (RT-qPCR) to measure the relative mRNA expression levels of MMP2 and MMP9. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

-

Western Blot Analysis for Signaling Pathways:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are incubated with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and IκBα, as well as antibodies for nuclear NF-κB p65.

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anticancer and Cytotoxic Activity

Phenanthrene derivatives from Eulophia species have demonstrated significant cytotoxic potential against various human cancer cell lines. While data on purified this compound is limited, studies on extracts and structurally similar compounds highlight a promising avenue for anticancer drug discovery.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activities of Eulophia extracts and a related phenanthrene derivative against several human cancer cell lines. The IC50 value represents the concentration required to inhibit the growth of 50% of the cell population.

| Test Substance | Cell Line | Cancer Type | IC50 / % Inhibition |

| Eulophia nuda Extract (ENE) | Panc-1 | Pancreatic Cancer | 29.39 µg/mL |

| Eulophia nuda Extract (ENE) | HepG2 | Liver Cancer | 38.13 µg/mL |

| Eulophia nuda Extract (ENE) | PC3 | Prostate Cancer | 46.97 µg/mL |

| Alcoholic Extract of E. nuda | MCF-7 | Breast Cancer | 80.77% cytotoxicity at 1000 µg/mL |

| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | MCF-7 | Breast Cancer | 91% inhibition at 1000 µg/mL |

| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | MDA-MB-231 | Breast Cancer | 85% inhibition at 1000 µg/mL |

Data sourced from Misra et al., 2023; Bhatt et al., 2018; Shriram et al., 2010.[5][6][7]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well flat-bottom microtiter plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance (e.g., this compound, plant extract). A control group receives medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 540 and 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity

Extracts of various Eulophia species possess significant antioxidant properties, largely attributed to their rich content of phenolic compounds, including this compound.[8] These properties are crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammation and cancer.

Quantitative Data: Free Radical Scavenging Activity

The antioxidant potential is commonly evaluated by measuring the substance's ability to scavenge stable free radicals. The IC50 value represents the concentration needed to scavenge 50% of the initial radicals.

| Plant Species | Assay | Test Substance | IC50 Value | Standard | Standard IC50 |

| Eulophia nuda | DPPH Scavenging | Ethanolic Extract | 40.42 µg/mL | - | - |

| Eulophia nuda | ABTS Scavenging | Ethanolic Extract | 12.94 µg/mL | - | - |

| Eulophia herbacea | DPPH Scavenging | Hydroalcoholic Extract | 107.42 µg/mL | Ascorbic Acid | 18.69 µg/mL |

Data sourced from Misra et al., 2023; Singh et al., 2022.[5][9]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol describes a widely used method for assessing the free radical scavenging capacity of a compound.

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: The test substance (e.g., this compound or plant extract) is dissolved in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution (e.g., 1.0 mL) is mixed with a small volume of the various concentrations of the test sample (e.g., 0.5 mL).[10] A blank containing only methanol and a control containing DPPH and methanol are also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[10] During this time, the antioxidant compound donates a hydrogen atom to the DPPH radical, causing the violet color to fade.

-

Absorbance Measurement: The absorbance of each solution is measured at approximately 517-523 nm using a spectrophotometer.[10][11]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value is calculated by plotting the percentage of scavenging activity against the corresponding sample concentrations.

Conclusion and Future Directions

This compound, a phenanthrene from Eulophia nuda, stands out as a promising natural product with significant therapeutic potential. While direct experimental validation on the purified compound is still emerging, studies on Eulophia extracts strongly support its role in mediating anti-inflammatory, anticancer, and antioxidant effects. The well-defined mechanism involving the inhibition of the NF-κB and MAPK signaling pathways provides a solid foundation for its development as an anti-arthritic agent. Future research should focus on the efficient isolation or synthesis of this compound to enable comprehensive preclinical studies, including in vivo efficacy and safety profiling. Elucidating its precise molecular targets and exploring its potential in combination therapies will be crucial steps in translating this traditional remedy into a modern pharmaceutical asset.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Appraisal of Total Phenol, Flavonoid Contents, and Antioxidant Potential of Folkloric Lannea coromandelica Using In Vitro and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

Eulophiol: A Comprehensive Technical Guide to its Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Eulophiol, a phenanthrene derivative isolated from orchids of the Eulophia genus, is emerging as a compound of significant interest in the field of therapeutic agent discovery. This document provides an in-depth technical overview of the current scientific evidence supporting the potential of this compound and related compounds from Eulophia species as anti-inflammatory and anti-cancer agents. It consolidates quantitative data on cytotoxic activity, details key experimental methodologies, and visualizes the underlying molecular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel natural product-based therapeutics.

Introduction

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, has been a rich source of traditional medicines. The genus Eulophia is of particular importance due to its wide distribution and use in folk medicine for treating various ailments, including tumors and inflammatory conditions. Phytochemical investigations have revealed that many of the therapeutic effects of Eulophia species can be attributed to their unique phenanthrene constituents. Among these, this compound has been identified as a key bioactive molecule. This guide synthesizes the available preclinical data on this compound and its analogs, focusing on their anti-cancer and anti-inflammatory properties, to provide a comprehensive resource for the scientific community.

Anti-Cancer Activity

Extracts from various Eulophia species and their isolated phenanthrene compounds have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis and inhibition of cell proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of extracts and compounds isolated from Eulophia species against various cancer cell lines, as measured by the IC50 (half-maximal inhibitory concentration) values.

| Species/Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Eulophia gracilis (DCM Fraction) | Rd (Rhabdomyosarcoma) | 8.65 | [1] |

| Eulophia gracilis (DCM Fraction) | HEp-2 (Laryngeal Carcinoma) | 0.79 | [1] |

| Eulophia guineensis Extract | MCF-7 (Breast Cancer) | 417.30 | [2] |

| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol (from E. nuda) | HL-60 (Human Myeloid Leukemia) | 36.99 | [3] |

| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol (from E. nuda) | A549 (Lung Adenocarcinoma) | 63.5 | [3] |

| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol (from E. nuda) | MCF-7 (Breast Cancer) | 85.9 | [3] |

| Eulophia macrobulbon Extract & Components | HeLa (Cervical Adenocarcinoma) | Notable Cytotoxic Effects | [4] |

| Eulophia macrobulbon Extract & Components | CaCo-2 (Colorectal Adenocarcinoma) | Notable Cytotoxic Effects | [4] |

| Eulophia macrobulbon Extract & Components | MCF-7 (Breast Cancer) | Notable Cytotoxic Effects | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or Eulophia extract (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-